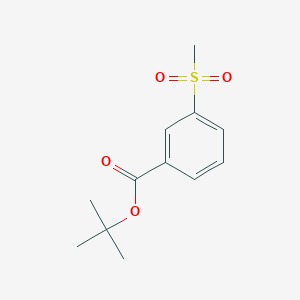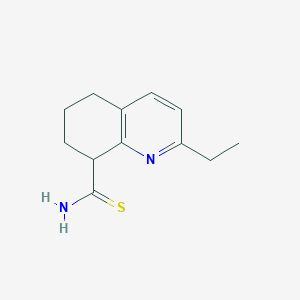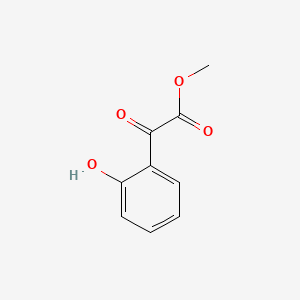
Gly-tyr amide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Gly-tyr amide hydrochloride is a compound with the empirical formula C11H15N3O3 · HCl and a molecular weight of 273.72 It is a derivative of the dipeptide glycine-tyrosine, where the carboxyl group of tyrosine is converted to an amide and the compound is stabilized as a hydrochloride salt
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of gly-tyr amide hydrochloride typically involves the coupling of glycine and tyrosine followed by the conversion of the carboxyl group to an amide. This can be achieved through various methods, including:
Nucleophilic Acyl Substitution: This method involves the reaction of an acyl halide or anhydride with an amine to form the amide bond.
Partial Hydrolysis of Nitriles: This method involves the hydrolysis of nitriles to form amides.
Use of Dehydrating Reagents: Reagents such as dicyclohexylcarbodiimide (DCC) can be used to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can efficiently couple amino acids and convert carboxyl groups to amides under controlled conditions, ensuring high yield and purity.
化学反応の分析
Types of Reactions
Gly-tyr amide hydrochloride can undergo various chemical reactions, including:
Oxidation: The phenol group in tyrosine can be oxidized to form quinones.
Reduction: The amide bond can be reduced to form amines.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic reagents like bromine or nitrating agents can be used under controlled conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Halogenated or nitrated derivatives.
科学的研究の応用
Gly-tyr amide hydrochloride has a wide range of applications in scientific research:
作用機序
The mechanism of action of gly-tyr amide hydrochloride involves its interaction with specific molecular targets and pathways. The phenol group in tyrosine can participate in hydrogen bonding and hydrophobic interactions, influencing protein-protein and protein-ligand interactions . Additionally, the amide bond can undergo hydrolysis, releasing the constituent amino acids, which can then participate in various biochemical processes.
類似化合物との比較
Similar Compounds
N-acetyl-L-tyrosine amide: Similar structure but with an acetyl group instead of glycine.
Phenol: The basic aromatic structure of tyrosine.
Para-cresol: A methylated derivative of phenol.
Uniqueness
Gly-tyr amide hydrochloride is unique due to its specific combination of glycine and tyrosine, which imparts distinct biochemical properties. The presence of the amide bond and the hydrochloride salt form enhances its stability and solubility, making it suitable for various research applications.
特性
分子式 |
C11H16ClN3O3 |
|---|---|
分子量 |
273.71 g/mol |
IUPAC名 |
(2S)-2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanamide;hydrochloride |
InChI |
InChI=1S/C11H15N3O3.ClH/c12-6-10(16)14-9(11(13)17)5-7-1-3-8(15)4-2-7;/h1-4,9,15H,5-6,12H2,(H2,13,17)(H,14,16);1H/t9-;/m0./s1 |
InChIキー |
KHHGNWMXXNNNST-FVGYRXGTSA-N |
異性体SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)N)NC(=O)CN)O.Cl |
正規SMILES |
C1=CC(=CC=C1CC(C(=O)N)NC(=O)CN)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-(2-Phenylpyrazolo[1,5-a]pyridin-3-yl)pyridin-2(1H)-one](/img/structure/B8757564.png)











